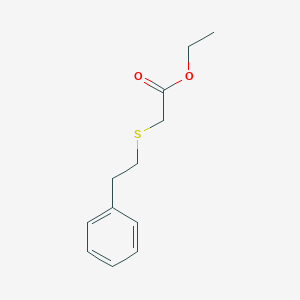

Ethyl (phenethylthio)acetate

Description

Ethyl (phenethylthio)acetate is a thioester derivative characterized by a phenethylthio group (–S–CH₂CH₂C₆H₅) attached to an acetate ester backbone. Thioesters like this are pivotal in organic synthesis, enzyme inhibition, and pharmaceutical intermediates due to their reactivity and stability .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 2-(2-phenylethylsulfanyl)acetate |

InChI |

InChI=1S/C12H16O2S/c1-2-14-12(13)10-15-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

InChI Key |

NEKOFQWBPATOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., –Cl in Compound I) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Steric and Conformational Impact : Bulky groups (e.g., diphenyltriazine in ) reduce solubility but improve binding to biological targets.

- Functional Group Diversity : Sulfonyl (Compound V) vs. thioester (Compounds I–IV) groups dictate hydrolytic stability and metabolic pathways .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of ethyl (phenethylthio)acetate, and how are spectral contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify ester carbonyl (~170 ppm) and thioether (C-S, ~35-50 ppm) groups. Compare splitting patterns to distinguish phenethylthio substituents from aromatic protons. For ambiguous signals, employ 2D techniques (COSY, HSQC) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks via high-resolution MS (HRMS). Fragmentation patterns (e.g., loss of COOEt or phenethylthio groups) validate connectivity .

- Contradiction Resolution : If NMR data conflicts with computational predictions (e.g., DFT-optimized geometries), re-evaluate solvent effects (deuterated solvents shift peaks) or consider dynamic equilibria (e.g., rotational barriers in thioethers) .

Q. What synthetic routes are effective for preparing this compound, and how are reaction conditions optimized?

- Methodological Answer :

- Thioether Formation : React phenethylthiol with ethyl chloroacetate in basic conditions (e.g., KCO in DMF). Monitor via TLC (R ~0.5 in hexane/ethyl acetate 3:1) .

- Esterification : Alternatively, couple phenethylthioacetic acid with ethanol via Steglich esterification (DCC/DMAP). Optimize temperature (0–25°C) to suppress side reactions like disulfide formation .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Confirm purity via GC-MS (retention time ~12–14 min) .

Q. How is the purity of this compound assessed in complex matrices (e.g., biological extracts)?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm. Spiking with a pure standard confirms peak identity .

- Quantitative Analysis : Use GC-MS in SIM mode (m/z 208 for molecular ion) to detect trace impurities. Validate with calibration curves (R >0.99) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The phenethylthio group increases steric hindrance at the α-carbon, slowing nucleophilic attack. Compare kinetics with methylthio analogs via H NMR (monitor ester proton disappearance) .

- Electronic Effects : Electron-withdrawing thioether groups activate the carbonyl. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., hydrolysis in NaOH/EtOH) .

Q. What computational strategies predict the solubility and stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethyl acetate mixtures to predict logP values. Validate with experimental shake-flask assays .

- pH Stability : Perform DFT calculations to assess hydrolysis pathways. Acidic conditions protonate the ester carbonyl, accelerating cleavage. Experimental validation via HPLC tracks degradation products .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogenated phenethyl groups (e.g., 4-F, 4-Cl) and test antimicrobial activity via MIC assays. Correlate logP with membrane permeability .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., thioether sulfur for hydrogen bonding). Validate with docking studies on target enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data for this compound’s dipole moment?

- Methodological Answer :

- Experimental Validation : Measure dipole moment via dielectric constant (ε) in non-polar solvents. Compare with Gaussian-calculated values (B3LYP/6-311++G** basis set). Discrepancies >10% suggest solvent effects or conformational flexibility .

- Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotational barriers in the thioether group). MD simulations model solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.